Home > Products > Building Blocks P19015 > 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine - 851390-46-0

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine

Catalog Number: EVT-419587
CAS Number: 851390-46-0
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthesis pathways have been explored for 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine derivatives. One common approach involves the use of anilines and N-vinyl pyrrolidin-2-one in a multi-component reaction catalyzed by Lewis acids like BiCl3 or Sm(III)nitrate. [ [], [] ] This method provides access to a variety of derivatives by varying the substituents on the aniline and benzaldehyde components.

Another synthetic strategy utilizes the regio- and stereoselective manipulation of tricarbonylchromium complexes of tetrahydroisoquinolines. [ [] ] This approach allows for the controlled introduction of substituents at specific positions, leading to the formation of desired isomers.

Molecular Structure Analysis

For instance, X-ray crystallography of 1-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride revealed its structure in comparison to a fluorinated analogue, highlighting the impact of substituents on molecular conformation. [ [] ]

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine derivatives are versatile substrates for various chemical transformations. As seen with 1-methyl-1,2,3,4-tetrahydropyridine, reactions with organic azides lead to the formation of 1-methylpiperidylidene-2-sulfon(cyan)amides. [ [] ] These reactions demonstrate the potential for expanding the chemical space of these compounds.

The Schmidt reaction on 1,2,3,4-tetrahydroquinolin-4-ones can produce both 1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ones and 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones, with the product ratio depending on the substituents present. [ [] ]

Mechanism of Action

One study focusing on the neuroprotective potential of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) against MPP+ toxicity suggested that it might act by "shielding" the mitochondrial respiratory chain complex I from inhibition. [ [] ] This protective effect was proposed to prevent energy depletion and subsequent cellular damage.

Another study investigated (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide as a class I HDAC inhibitor. This compound demonstrated anti-cancer activity by inducing cell cycle arrest, activating apoptotic pathways, and suppressing cancer cell motility. [ [] ]

Applications

a) Medicinal Chemistry: These compounds serve as important building blocks for synthesizing bioactive molecules with potential therapeutic applications. For example: * Dopamine D4 receptor ligands: Derivatives like 1-[3-(4-butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one show high affinity and selectivity for the dopamine D4 receptor, making them valuable tools for studying its role in various disorders. [ [], [] ] * Muscarinic receptor agonists: Compounds like 5-(4-alkoxy-[1,2,5]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts have been investigated as potential muscarinic receptor agonists. [ [] ] * Anticancer agents: Some derivatives, such as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, exhibit promising anticancer activity against human colorectal cancer cells. [ [] ] * Anti-tuberculosis agents: A study explored the activity of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives against Mycobacterium tuberculosis. [ [] ]

b) Neurological Research: * Parkinson's Disease Models: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been investigated for its potential neuroprotective effects in Parkinson's disease models, demonstrating the ability to prevent MPTP-induced behavioral deficits and dopamine depletion. [ [], [], [] ]

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound is the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, an amine derivative. Its crystal structure has been analyzed and compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate.

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate

Compound Description: This is a fluorinated analog of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.

1-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones

Compound Description: This group of compounds represents a series of derivatives synthesized from aryl amines and N-vinyl pyrrolidin-2-one through an imino Diels-Alder reaction. Some of these derivatives have demonstrated effective photocleavage of DNA and anticancer activity against MCF-7 cells.

cis-1-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one

Compound Description: This compound has been structurally characterized through X-ray crystallography. Its crystal structure reveals a chair conformation for the azepan-2-one ring and a half-chair conformation for the 1,2,3,4-tetrahydropyridine ring. Molecules of this compound are linked by N—H⋯O hydrogen bonds, forming supramolecular chains.

1-[(2S,4R)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

Compound Description: The crystal structure of this compound shows that the 1,2,3,4-tetrahydropyridine ring of the quinoline moiety adopts a half-chair conformation, while the pyrrolidine ring has an envelope conformation.

N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones

Compound Description: These are novel compounds prepared through a one-pot synthesis involving a BiCl3-catalyzed imino Diels-Alder cycloaddition reaction. They are characterized by spectroscopic methods, including NMR and X-ray diffraction.

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl} Benzonitrile (CTDB)

Compound Description: This compound acts as a leveling agent in gold electrodeposition processes. Its adsorption behavior on gold electrodes, along with cyanide ions, has been investigated using electrochemical Sum-/Difference Frequency Generation (SFG/DFG) spectroscopy.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

Compound Description: 1MeTIQ is an endogenous amine that demonstrates neuroprotective properties against parkinsonian-inducing neurotoxins. It acts by preventing the inhibition of mitochondrial complex I. Studies show that it effectively crosses the blood-brain barrier and concentrates in the brain.

Diethyl cis- and trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates

Compound Description: These are novel heterocyclic α-aminophosphonates, synthesized stereoselectively from quinolin-4(1H)-one. The synthesis involves regioselective 1,4-phosphorylation followed by diastereoselective reduction and a Mitsunobu reaction to obtain the desired stereoisomers.

Ethyl cis- and trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phenylphosphinates

Compound Description: These compounds are novel heterocyclic α-aminophosphinates synthesized alongside the diethyl phosphonate analogs using similar synthetic strategies from quinolin-4(1H)-one.

1,2,3,4-Tetrahydroisoquinoline (TIQ)

Compound Description: TIQ is an endogenous amine known to induce parkinsonism. Its metabolism is similar to 1MeTIQ, and both readily pass the blood-brain barrier, concentrating in the brain. This suggests a potential link to the development of Parkinson's disease. ,

1,2,3,5-Tetrahydro-1,5-benzodiazepin-4-ones

Compound Description: These compounds are products of the Schmidt reaction on 1,2,3,4-tetrahydroquinolin-4-ones. The ratio of these products to their isomers, 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones, depends on the substituents on the nitrogen atom of the starting quinolinones.

1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones

Compound Description: These compounds are isomers of the 1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ones, also derived from the Schmidt reaction on 1,2,3,4-tetrahydroquinolin-4-ones.

5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 53998)

Compound Description: EMD 53998 is a phosphodiesterase III inhibitor with Ca2+ sensitizing activity attributed to its (+)-enantiomer, EMD 57033. It causes a left shift in the Ca2+ activation curve of force in skinned cardiac fibers, indicating Ca2+ sensitization. Unlike CGP 48506, it increases skinned fiber force at both minimum and maximum Ca2+ concentrations, suggesting a different Ca2+ sensitization mechanism.

(+)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 57033)

Compound Description: This is the (+)-enantiomer of EMD 53998, a phosphodiesterase III inhibitor. This enantiomer is responsible for the Ca2+ sensitizing activity of EMD 53998. It exhibits positive inotropic effects in failing human hearts.

1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline (7)

Compound Description: This compound, when incubated with fungi like Aspergillus niger and Cunninghamella elegans, undergoes microbial transformation, primarily yielding cis-1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol.

cis-1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol (8)

Compound Description: This is a major product of the microbial transformation of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline by fungi like Aspergillus niger and Cunninghamella elegans.

1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1)

Compound Description: This compound is a known M1 muscarinic acetylcholine receptor (mAChR) bitopic agonist. Unexpectedly, it shows selectivity for the dopamine D4 receptor (D4R) over D2R and D3R, acting as a D4R antagonist. It is used as a starting point to develop brain-penetrant D4R ligands. ,

Nα-(2-Naphthyl-sulphonyl-glycyl)-dl-p-amidinophenylalanyl-piperidine (NAPAP)

Compound Description: NAPAP is a synthetic thrombin inhibitor. Studies involving its binding to trypsin and its theoretical transfer to human α-thrombin offer insights into the structure-activity relationship of thrombin inhibitors. ,

(2R,4R)-4-Methyl-1-[Nα-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulphonyl)-l-arginyl]-2-piperidine carboxylic acid (MQPA)

Compound Description: MQPA is a potent and selective thrombin inhibitor. Its (2R,4R) stereoisomer displays the highest potency against thrombin and other trypsin-like serine proteases. It exhibits a specific binding site for the carboxamide portion, which is also present in trypsin. , ,

4-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (4-hydroxy-1MeTIQ)

Compound Description: This compound is identified as a metabolite of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in rats.

2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-methyl-TIQ)

Compound Description: This compound is found as a minor metabolite of 1,2,3,4-tetrahydroisoquinoline (TIQ) in rats.

1-Methyl-3,4-dihydroisoquinoline

Compound Description: This compound is identified as a metabolite of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in rats.

6-Hydroxy-1MeTIQ

Compound Description: This is a hydroxylated derivative of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) that exhibits potent neuroprotective activity against MPTP-induced Parkinsonism in mice. It is suggested to be a potential therapeutic agent for Parkinson's disease.

1-Methyl-1-phenyl-1,2,3,4-tetrahydro-3-naphthoic acid

Compound Description: This compound was used in a study to tentatively assign the absolute configuration of N,N,1-trimethyl-cis- and trans-1-phenyl-1,2,3,4-tetrahydro-3-naphthylamines.

N,N,1-Trimethyl-cis- and trans-1-phenyl-1,2,3,4-tetrahydro-3-naphthylamines

Compound Description: These compounds were studied for their absolute configurations, which were tentatively assigned based on the circular dichroism spectrum of a bridged ketone derived from 1-methyl-cis-1-phenyl-1,2,3,4-tetrahydro-3-naphthoic acid.

1-Methyl-1,2,3,6-tetrahydropyrid-4-yl carbamate derivatives

Compound Description: These compounds were designed as potential prodrugs for (R)- and (S)-nordeprenyl, targeting the central nervous system. They act as selective monoamine oxidase B inhibitors.

(1-(4-Aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Compound Description: This series of compounds was synthesized using a click reaction and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising activity against both drug-sensitive and multidrug-resistant strains.

9-(4-Chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT)

Compound Description: CMT, along with ECT and Tween-80, exhibits a synergistic inhibition effect on mild steel corrosion in acidic environments. The mixture forms a protective film on the steel surface, enhancing its corrosion resistance.

Ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate (ECT)

Compound Description: ECT, similar to CMT, acts synergistically with Tween-80 to inhibit mild steel corrosion in acidic solutions. The combination forms a protective film on the steel surface, enhancing corrosion resistance.

Properties

CAS Number

851390-46-0

Product Name

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-4-amine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3

InChI Key

HMCPFKPMDMJMGK-UHFFFAOYSA-N

SMILES

CN1CCC(C2=CC=CC=C21)N

Canonical SMILES

CN1CCC(C2=CC=CC=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.